(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester
Overview
Description
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is an organophosphorus compound that features a phosphonic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester typically involves the reaction of 4-dimethoxymethylphenol with di-tert-butyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic esters.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of phosphonic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions of phosphonic acids with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Phosphonic acid derivatives are known for their bioactivity, and this compound could be modified to develop new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphonic acid groups.
Mechanism of Action
The mechanism of action of (4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphonic acid di-tert-butyl ester
- Dimethylphenylphosphonate
- Diethyl phenylphosphonate
Uniqueness
(4-Dimethoxymethylphenyl)-phosphonic acid di-tert-butyl ester is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-4-(dimethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O5P/c1-16(2,3)21-23(18,22-17(4,5)6)14-11-9-13(10-12-14)15(19-7)20-8/h9-12,15H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDLHGHRHJXFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(C1=CC=C(C=C1)C(OC)OC)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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